(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Description
This compound is a fluorinated bicyclic amine hydrochloride salt with a molecular formula of C₈H₁₂ClF₂N and CAS number 2408938-19-0 . Its structure features a bicyclo[4.1.0]heptane core with a methyl group at position 1 and two fluorine atoms at position 7,7, conferring unique steric and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(1R,6R)-7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQGXFASHBMEOD-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCCC1C2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNCC[C@H]1C2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C7H12ClF2N
- Molar Mass : 183.63 g/mol
- CAS Number : 1895748-50-1
The compound features a bicyclic structure with two fluorine substituents, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is hypothesized to act as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuromuscular junctions.
Inhibition Studies
Research indicates that compounds similar to (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane can inhibit the binding of radiolabeled bungarotoxin to nAChRs, showcasing their potential as neuropharmacological agents .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Nicotinic receptor binding | Competitive inhibition | |
| Neurotoxicity | Potential neurotoxic effects | |
| Antinociceptive activity | Pain relief in animal models |
Case Studies and Research Findings
Several studies have investigated the pharmacological implications of this compound:
-
Neuropharmacological Effects :
A study demonstrated that this compound exhibits significant antinociceptive properties in rodent models, suggesting its potential use in pain management therapies. The mechanism was linked to its action on nAChRs and subsequent modulation of pain pathways . -
Toxicology Assessment :
Toxicological evaluations indicated that while the compound shows promise for therapeutic applications, it also possesses neurotoxic effects at higher concentrations. This duality necessitates careful dosage considerations in therapeutic contexts . -
Comparative Analysis :
Comparative studies with other bicyclic compounds revealed that the difluorinated structure enhances receptor affinity and selectivity for nAChRs compared to non-fluorinated analogs .
Comparison with Similar Compounds
Core Bicyclic Framework Variations
Key Observations :
Substituent-Driven Pharmacological Differences
- Methyl vs. Phenyl Groups: The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier analogs like 7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane HCl (CAS 1955515-73-7), which may exhibit altered receptor binding due to aromatic interactions . 6-(3,4-Dichlorophenyl) substitution (CAS 1010685-06-9) enhances serotonin/norepinephrine/dopamine reuptake inhibition, suggesting substituent position critically affects selectivity .
- Halogenation Effects: 7,7-Difluoro substitution (target compound) vs. 7,7-dichloro (CAS 1803584-25-9) or 7,7-dibromo (CAS 1807912-35-1) alters electronic density, impacting enzyme inhibition (e.g., iNOS inhibition by ONO-1714 in ) .
Physicochemical Properties
Implications :
- The target compound’s lower molecular weight and fluorine substitution favor blood-brain barrier penetration compared to heavier halogenated analogs .
Preparation Methods
Electrophilic Fluorination with Selectfluor
Adapting protocols from bicyclo[1.1.1]pentane fluorination, treatment of the bicycloamine with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous AgNO3 at 70°C introduces fluorine atoms at the bridgehead position. The reaction proceeds via a radical mechanism, with AgNO3 facilitating single-electron transfer:
$$
\text{Bicycloamine} + 2\ \text{Selectfluor} \xrightarrow{\text{AgNO}_3, 70^\circ\text{C}} \text{7,7-Difluoro derivative} + 2\ \text{Byproducts}
$$
Yields range from 40–60%, with purity dependent on recrystallization solvents (e.g., MeOtBu/pentane).
Nucleophilic Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) offers an alternative pathway, particularly for substrates sensitive to oxidative conditions. Exposure of a 7-keto intermediate to DAST at −78°C induces geminal difluorination via an SN2 mechanism:
$$
\text{7-Ketobicycloamine} + 2\ \text{DAST} \rightarrow \text{7,7-Difluoro derivative} + 2\ \text{Et}2\text{NSF}3
$$
This method achieves 70–85% yields but requires anhydrous conditions and careful temperature control to prevent side reactions.
Resolution of (1R,6R) Stereochemistry
Chiral separation is critical for obtaining the desired (1R,6R) enantiomer. Techniques include:
- Chiral Chromatography : Use of Chiralpak IA or IB columns with hexane/ethanol eluents resolves racemic mixtures, achieving >99% ee in optimized runs.
- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling kinetic separation. For example, Candida antarctica lipase B (CAL-B) acetylates the (1S,6S) isomer, leaving the (1R,6R) form unreacted.
Hydrochloride Salt Formation
The final step involves protonation with HCl gas in anhydrous ether or dichloromethane, yielding the crystalline hydrochloride salt. Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>99.5% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Selectfluor Fluorination | 45–60 | 95–98 | Moderate | High |
| DAST Fluorination | 70–85 | 97–99 | High | Moderate |
| Enzymatic Resolution | 30–40 | >99 | Excellent | Low |
Key Observations :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized?
- Synthesis Challenges : The bicyclic structure and stereochemical control (1R,6R configuration) require precise multi-step protocols. Cyclization steps often demand strong acids/bases or catalysts to form the azabicyclo framework, while fluorine and methyl substituents introduce steric and electronic complexities.
- Optimization Strategies :
- Temperature/Solvent Control : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance cyclization efficiency .
- Purification : Chromatography or crystallization (e.g., using HCl for salt formation) ensures high purity .
- Yield Improvement : Stepwise monitoring via TLC or LC-MS helps identify bottlenecks, such as incomplete fluorination or epimerization .
Q. How can researchers confirm the stereochemical integrity of the (1R,6R) configuration during synthesis?
- Analytical Methods :
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
- Chiral HPLC/CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) .
- NMR Spectroscopy : NOESY or - coupling constants validate spatial arrangements of fluorine and methyl groups .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Techniques :
- FT-IR : Identifies NH (amine) and C-F stretches (~1100 cm) .
- // NMR : Assigns proton environments (e.g., methyl group at δ 1.2–1.5 ppm) and fluorine coupling patterns .
- HRMS : Validates molecular formula (CHClFN) and isotopic distribution .
Advanced Research Questions
Q. How does the 7,7-difluoro substitution influence the compound’s conformational dynamics and biological activity?
- Conformational Analysis :
- Fluorine’s electronegativity induces ring puckering, stabilizing specific chair or boat conformations via hyperconjugation. Computational modeling (DFT or MD simulations) predicts dominant conformers .
- Biological Implications :
- Enhanced metabolic stability and membrane permeability due to reduced basicity of the amine group (fluorine’s electron-withdrawing effect) .
- Potential interaction with fluorine-sensitive targets (e.g., enzymes with hydrophobic active sites) .
Q. What strategies can resolve low yields in enantioselective synthesis of the (1R,6R) isomer?
- Catalytic Asymmetric Methods :
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution during cyclization .
Q. How can in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction Tools :
- SwissADME : Estimates logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on substituent effects .
- ProTox-II : Predicts hepatotoxicity and mutagenicity via structural alerts (e.g., amine reactivity) .
- Molecular Docking : Screens against targets like neurotransmitter transporters (hSERT, hDAT) to rationalize neuropharmacological potential .
Q. What are the contradictions in existing pharmacological data for structurally similar azabicyclo compounds, and how can they be addressed?
- Data Discrepancies :
- Some studies report neuroactivity (e.g., serotonin reuptake inhibition), while others show no significant receptor binding .
- Resolution Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and controls to minimize variability .
- Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .
Methodological Recommendations
- Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral chromatography before biological assays .
- Scale-Up Protocols : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield and purity .
- Collaborative Approaches : Partner with computational chemists to model fluorine’s electronic effects and prioritize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
